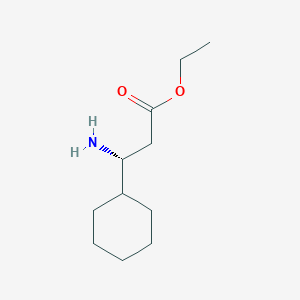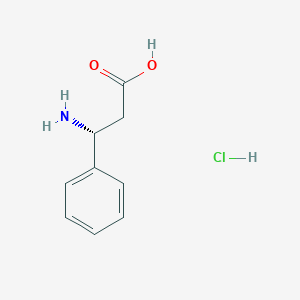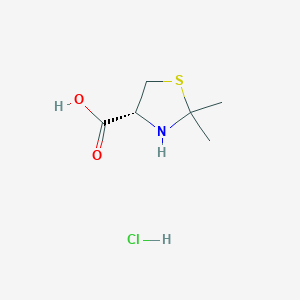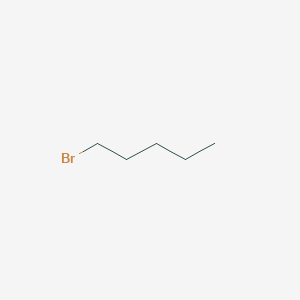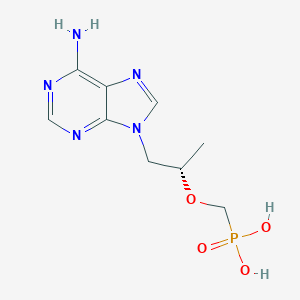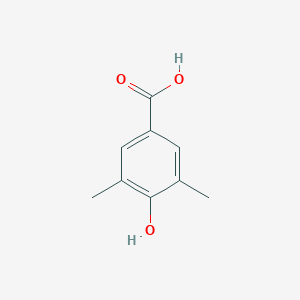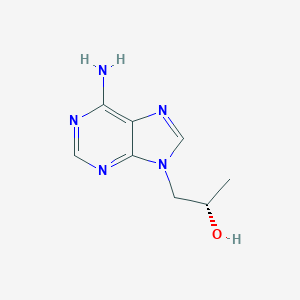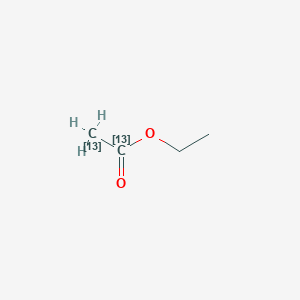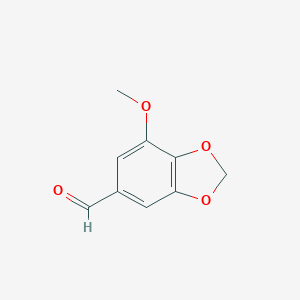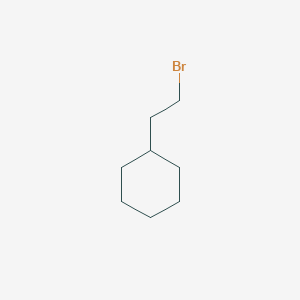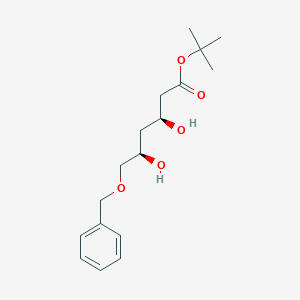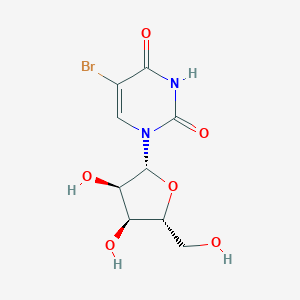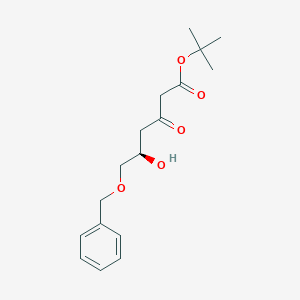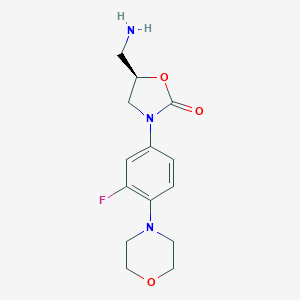
Deacetyl (R)-Linezolid
描述
Synthesis Analysis
- Li et al. (2013) developed a facile synthetic route for linezolid, starting from commercially available (R)-epichlorohydrin, involving cyclization, substitution, Goldberg coupling, aminolysis, and acetylation reactions, providing an easy-to-perform and scalable method (Li, Liu, Jia, & Yuan, 2013).
- Jie (2013) synthesized linezolid from 3,4-difluoronitrobenzene through a six-step reaction including nucleophilic substitution, catalytic hydrogenation, N-protection, cyclization, N-deprotection, and acetylation, achieving an overall yield of 69% (Wang Jie, 2013).
- McCarthy (2015) developed a convergent synthesis of linezolid starting with 3,4-difluorobenzoic acid and (S)-epichlorohydrin, which is suitable for large-scale preparation of the drug (J. McCarthy, 2015).
Molecular Structure Analysis
- Linezolid's structure involves a deep cleft binding to the 50S ribosomal subunit surrounded by 23S rRNA nucleotides. Mutations in 23S rRNA and specific regions of ribosomal proteins uL3 and uL4 are associated with linezolid resistance (Hashemian, Farhadi, & Ganjparvar, 2018).
Chemical Reactions and Properties
- Linezolid inhibits bacterial protein synthesis by binding to rRNA, as studied in cases of linezolid-induced optic and peripheral neuropathy and lactic acidosis (De Vriese et al., 2006).
Physical Properties Analysis
- The physical properties of linezolid, including its binding constants and stoichiometry, have been analyzed using NMR and molecular modeling techniques. These studies focused on the chiral recognition process between linezolid and cyclodextrin, revealing 1:1 complex stoichiometry and binding constants in the order of 30-80 M(-1) (Bednarek, Bocian, & Michalska, 2008).
Chemical Properties Analysis
- The chemical properties of linezolid include its action as an inhibitor of mitochondrial protein synthesis, as indicated in studies observing lactic acidosis in patients under linezolid therapy. This inhibition is attributed to linezolid's binding to mitochondrial 16S rRNA (Palenzuela et al., 2005).
科学研究应用
Mechanisms of Linezolid Resistance
Research has elucidated various mechanisms by which bacteria develop resistance to linezolid, including mutations in the 23S rRNA, alterations in ribosomal proteins L3 and L4, and the action of the Cfr methyltransferase. These mechanisms affect the binding site of linezolid on the ribosome, thereby conferring resistance. Detailed knowledge of these resistance mechanisms has been crucial for the design of new oxazolidinones with improved efficacy against resistant strains (Long & Vester, 2011).
Pharmacokinetic Studies and Therapeutic Drug Monitoring
Pharmacokinetic studies have been conducted to understand the distribution and elimination of linezolid in patients, including those with multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). A population pharmacokinetic model was developed to predict the area under the concentration-time curve (AUC) for linezolid, enabling individualized dosing strategies. These strategies are aimed at maximizing efficacy while minimizing toxicity, particularly in patients with MDR-TB and XDR-TB (Kamp et al., 2017).
Development of Stability-Indicative Assays
The development and validation of a stability-indicative agar diffusion assay to determine the potency of linezolid in the presence of photodegradation products highlight the importance of ensuring drug stability and efficacy. This microbiological assay has proven to be a useful alternative methodology for linezolid determination in routine quality control (Lopes & Salgado, 2010).
Examination of Linezolid Resistance in Clinical Isolates
Studies have examined linezolid-resistant isolates from patients, identifying specific genetic mutations associated with resistance. This research is crucial for the development of rapid detection methods for linezolid resistance, ultimately improving the treatment of MDR-TB (Zimenkov et al., 2017).
Analysis of Linezolid in Biological Samples
The development of methods for the analysis of linezolid in dried blood spots offers a practical approach for therapeutic drug monitoring, especially in settings with limited resources. This method facilitates the optimization of linezolid dosing in patients with MDR-TB, aiming to improve treatment outcomes while managing drug toxicity (Vu et al., 2012).
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. It often includes recommendations for safe handling and disposal of the compound.
未来方向
This could involve potential applications of the compound, areas for further research, or possible modifications to improve the compound’s properties or reduce its side effects.
I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
属性
IUPAC Name |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWZOWWQMRVRF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetyl (R)-Linezolid | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

